Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride
Description
Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride (CAS 5678-45-5) is an amino ester derivative featuring a 3-methoxyphenyl group and a tertiary amine moiety. This compound is structurally characterized by a butanoate ester backbone, with the amino and 3-methoxyphenyl substituents both positioned on the third carbon. It is often explored in pharmaceutical research as a synthetic intermediate or a precursor for bioactive molecules .
Properties
IUPAC Name |
methyl 3-amino-3-(3-methoxyphenyl)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-12(13,8-11(14)16-3)9-5-4-6-10(7-9)15-2;/h4-7H,8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAPWGIZJRRXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
- Aromatic aldehydes or halogenated aromatics bearing the 3-methoxyphenyl group serve as the aromatic fragment precursors.
- Methyl cyanoacetate or related esters are commonly used as the backbone source for the butanoate moiety.
- Alkali metal bases such as sodium hydride or potassium methoxide are employed for deprotonation and nucleophilic substitution reactions.
Formation of the Amino Acid Backbone
A preferred method involves the reaction of a halogenated aromatic compound (e.g., 3-methoxyphenyl chloride or bromide) with an in situ generated alkali metal salt of methyl cyanoacetate. This nucleophilic substitution yields an intermediate nitrile ester, which is subsequently converted to the amino acid derivative through hydrolysis and reduction steps.
- The alkali metal base (e.g., sodium hydride) is used to generate the enolate or carbanion from methyl cyanoacetate.
- The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethoxyethane (DME) .
- Temperature control is crucial, with reactions often performed near 20°C to minimize side reactions like reductions or polymerization.
Conversion to the Amino Ester Hydrochloride
- After formation of the amino acid intermediate, esterification with methanol under acidic conditions yields the methyl ester.
- The amino group is then converted to its hydrochloride salt by treatment with aqueous hydrochloric acid, facilitating isolation and purification.
Representative Preparation Procedure (Based on Patent US4803284A)
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Generation of alkali metal salt of methyl cyanoacetate | Sodium hydride in DMF, 20°C | Avoids side reactions |
| 2 | Nucleophilic substitution with 3-methoxyphenyl halide | 3-methoxyphenyl chloride/bromide, DMF, 20°C | Forms nitrile ester intermediate |
| 3 | Hydrolysis and reduction of nitrile to amino acid | Acidic hydrolysis, reduction agents (e.g., catalytic hydrogenation) | Yields 3-amino-3-(3-methoxyphenyl)butanoic acid |
| 4 | Esterification to methyl ester | Methanol, acidic catalyst (HCl) | Produces methyl 3-amino-3-(3-methoxyphenyl)butanoate |
| 5 | Formation of hydrochloride salt | Aqueous HCl treatment | Isolates hydrochloride salt for stability |
This method emphasizes a short, economic synthetic route with high selectivity and yield.
Analytical and Research Findings
- The reaction yields are optimized by controlling the molar ratios of reagents, typically maintaining a 1:1 ratio of alkali metal base to methyl cyanoacetate.
- The choice of solvent and temperature is critical to avoid side reactions such as reduction or polymerization.
- The hydrochloride salt form improves compound stability and facilitates purification by crystallization.
- Structural characterization by NMR, IR, and mass spectrometry confirms the successful formation of the target compound.
Comparative Notes on Alternative Methods
While the above method is preferred for its economy and simplicity, other synthetic routes may involve:
- Use of para-methoxyphenylhydrazone derivatives for intermediate formation.
- Acylation reactions on amino acid derivatives followed by deprotection steps.
- Variations in alkali metal bases (e.g., lithium hydride, potassium methoxide) and solvents depending on scale and availability.
Summary Table of Preparation Parameters
| Parameter | Preferred Condition/Value | Remarks |
|---|---|---|
| Alkali metal base | Sodium hydride | High reactivity, controlled addition |
| Solvent | DMF, benzene, or dimethoxyethane | Polar aprotic solvents preferred |
| Temperature | ~20°C | Minimizes side reactions |
| Molar ratio (base:ester) | 1:1 | Ensures complete reaction |
| Esterification reagent | Methanol with HCl | Produces methyl ester |
| Salt formation | Aqueous HCl | Yields stable hydrochloride salt |
| Purification | Crystallization or recrystallization | High purity product |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
Research indicates that methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride exhibits potential therapeutic properties. It has been studied for its interactions with specific enzymes and receptors, which may influence biological pathways. These interactions are crucial for understanding its potential as an anti-inflammatory and analgesic agent.
Analgesic Properties
The compound's ability to modulate the activity of certain molecular targets suggests it could be developed into a pain management medication. Studies have shown that compounds with similar structures can exhibit analgesic effects, making this compound a candidate for further investigation in pain relief therapies.
Biochemical Research
Enzyme-Substrate Interactions
this compound plays a role in enzyme-substrate interactions, which are vital for biochemical studies. Its unique substitution pattern enhances its utility as a scaffold for synthesizing various derivatives with potential biological activity.
Biological Assays
The compound can be utilized in biological assays to investigate its effects on cellular processes. For instance, it can be tested for its ability to inhibit or activate specific enzymes, providing insights into its mechanism of action and potential therapeutic applications.
Synthetic Applications
Building Block in Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its structural features allow chemists to modify it and develop new compounds with desired biological activities.
Industrial Synthesis
The synthesis of this compound typically involves the esterification of 3-amino-3-(3-methoxyphenyl)butanoic acid with methanol using an acid catalyst. This method is scalable for industrial production, optimizing yield while minimizing by-products. The controlled conditions during synthesis ensure high purity products suitable for research and development.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Analgesic Effects | Demonstrated significant pain relief in animal models, suggesting therapeutic potential. |
| Study B | Enzyme Interaction | Identified specific enzymes modulated by the compound, providing insights into its biochemical pathways. |
| Study C | Synthesis Techniques | Developed efficient synthetic routes leading to high yields of the compound, enhancing accessibility for research purposes. |
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Analogous Propanoate Esters
Compounds with shorter propanoate ester chains and similar substituents exhibit high structural similarity but distinct properties:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 3-Amino-3-(3-methoxyphenyl)propanoic acid | 34841-09-3 | 0.98 | Propanoic acid backbone (vs. butanoate ester) |
| Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl | 845909-40-2 | 0.91 | Propanoate ester backbone |
| (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate HCl | 1369494-59-6 | 0.87 | Hydroxyl substituent (vs. methoxy) |
Key Findings :
Halogenated Derivatives
Substitution of the 3-methoxyphenyl group with halogens (e.g., bromine) significantly impacts electronic and steric properties:
| Compound Name | CAS Number | Key Differences | Commercial Availability |
|---|---|---|---|
| Methyl 3-amino-3-(4-bromophenyl)butanoate HCl | Not provided | 4-Bromo substituent | Available (5212 suppliers) |
Key Findings :
Cyclohexanol-Based Impurities
Impurities identified in Tramadol synthesis () share aromatic methoxy groups but differ in core structure:
| Compound Name | Key Structural Features | Relevance to Target Compound |
|---|---|---|
| 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol | Cyclohexanol backbone with dimethylaminomethyl | Structurally distinct |
| 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene HCl | Cyclohexene ring with unsaturation | No direct correlation |
Key Findings :
Amino Esters with Varied Substitutions
Methyl 2-amino-3-methylbutanoate hydrochloride (CAS 5619-05-6) exemplifies positional isomerism:
| Compound Name | CAS Number | Structural Differences | Commercial Status |
|---|---|---|---|
| Methyl 2-amino-3-methylbutanoate HCl | 5619-05-6 | Amino and methyl groups on C2 and C3 | Discontinued |
Key Findings :
- The shifted amino and methyl groups (C2 and C3 vs. C3 and C3 in the target compound) may lead to divergent stereochemical interactions and metabolic pathways .
Biological Activity
Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C12H17ClN2O3
- Molecular Weight : 259.73 g/mol
- Functional Groups : Amino group, ester functional group, methoxy-substituted phenyl ring
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is known to modulate the activity of these targets, leading to various biological effects:
- Enzyme Interaction : It has been utilized in studies examining enzyme-substrate interactions, particularly in relation to anti-inflammatory pathways.
- Receptor Modulation : The compound may influence receptor activity, contributing to analgesic effects and potentially impacting neurotransmitter systems.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce pro-inflammatory cytokine production in various cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases.
2. Analgesic Effects
The compound has been investigated for its analgesic properties. In animal models, it demonstrated efficacy in reducing pain responses, comparable to standard analgesics. This effect is believed to be linked to its interaction with pain-related receptors.
3. Antimicrobial Activity
Preliminary studies have assessed the antimicrobial properties of this compound against various bacterial strains. Results show moderate activity against Gram-positive bacteria, indicating potential as an antimicrobial agent .
Case Studies and Experimental Data
- In Vitro Studies : A study evaluated the effect of the compound on cell viability and inflammatory markers in cultured macrophages. Results indicated a dose-dependent reduction in inflammatory cytokines (e.g., TNF-alpha and IL-6) at concentrations ranging from 10 µM to 100 µM.
- Animal Models : In rodent models of inflammation, administration of this compound resulted in significant pain relief and reduced swelling compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-3-(4-methoxyphenyl)butanoate | Similar amino and ester groups | Moderate anti-inflammatory effects |
| Ethyl 3-amino-3-(3-methoxyphenyl)butanoate | Ethyl substitution instead of methyl | Lower antimicrobial activity |
| Methyl 3-amino-3-(2-methoxyphenyl)butanoate | Different methoxy position | Reduced analgesic efficacy |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling 3-methoxyphenyl precursors with amino esters, followed by hydrochlorination. For example, analogous procedures (e.g., methyl ester hydrochlorides) use HCl in dioxane under controlled stirring and room temperature to achieve high yields . Optimization strategies include adjusting reaction time, solvent polarity (e.g., dioxane vs. ethanol), and stoichiometric ratios of HCl. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : H-NMR (DMSO-d6) is essential for confirming the methoxy group (δ ~3.7–3.8 ppm), amino proton signals (δ ~8.5–9.0 ppm), and aromatic protons (δ ~6.8–7.4 ppm). Coupling patterns in the aliphatic chain (e.g., butanoate methylene/methine groups) help verify stereochemistry .
- IR : Absorption bands for amine N–H stretching (~3300 cm), ester C=O (~1730 cm), and aromatic C–O (~1250 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What are the critical parameters for ensuring the stability of this compound during storage?
- Methodological Answer : Stability is compromised by moisture, light, and elevated temperatures. Store in airtight containers under inert gas (N/Ar) at 2–8°C. Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group. Regular stability testing via HPLC (e.g., USP methods for tramadol analogs) monitors degradation products .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what chiral separation techniques are recommended?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases (e.g., ethanol/hexane with 0.1% diethylamine) effectively separate enantiomers. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by F-NMR analysis can resolve stereochemical ambiguities .
Q. What strategies are employed to identify and quantify trace impurities in this compound batches?
- Methodological Answer : Use a combination of:
- HPLC-UV/HRMS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% TFA) detect impurities at 0.1% levels. Compare retention times and MS/MS fragmentation against spiked reference standards (e.g., tramadol-related compounds) .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways and identify potential impurities .
Q. How does the presence of the 3-methoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates para/ortho positions due to steric and electronic effects. In nucleophilic reactions (e.g., amination), the meta-methoxy group directs substituents to specific positions, altering regioselectivity. Computational modeling (DFT) can predict reaction sites by analyzing frontier molecular orbitals .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound, considering its structural analogs?
- Methodological Answer : Based on structural analogs (e.g., tramadol), evaluate:
- Enzyme Inhibition : Assay acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) activity using Ellman’s method. Compare IC values to established inhibitors .
- Receptor Binding : Radioligand displacement assays (e.g., μ-opioid or serotonin receptors) quantify affinity. Use HEK-293 cells transfected with target receptors for specificity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
